molecular formula C15H22ClN B13154692 N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride CAS No. 1354949-55-5

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride

Cat. No.: B13154692
CAS No.: 1354949-55-5
M. Wt: 251.79 g/mol
InChI Key: CUDFQLNTNVYNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is a chemical compound with the molecular formula C15H22ClN. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a cyclopropyl group attached to a dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to the Dimethylphenyl Ring: The cyclopropyl group is then attached to the 3,5-dimethylphenyl ring through a Friedel-Crafts alkylation reaction.

    Formation of the Amine Group: The amine group is introduced through a reductive amination reaction, using reagents like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: Substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include the inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine
  • N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine acetate
  • N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine sulfate

Uniqueness

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain research and industrial applications where these properties are advantageous.

Properties

CAS No.

1354949-55-5

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

N-[[1-(3,5-dimethylphenyl)cyclopropyl]methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C15H21N.ClH/c1-11-7-12(2)9-13(8-11)15(5-6-15)10-16-14-3-4-14;/h7-9,14,16H,3-6,10H2,1-2H3;1H

InChI Key

CUDFQLNTNVYNRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)CNC3CC3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.